molecular formula C14H18N6O2 B2886561 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1797290-95-9

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2886561
CAS No.: 1797290-95-9
M. Wt: 302.338
InChI Key: HDWXSYVRGGLQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide typically involves the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Dimethylation: Introduction of dimethyl groups at specific positions on the pyrimidine ring using methylating agents such as methyl iodide.

    Amination: Introduction of the dimethylamino group through nucleophilic substitution reactions.

    Acylation: Formation of the acetamide linkage by reacting the pyrimidine derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the pyrimidine ring or the acetamide linkage, potentially leading to ring-opening or amine formation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrimidine derivatives.

    Medicine: Potential use in drug development for its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine: The parent compound, a basic structure in many biologically active molecules.

    2,4,6-Trimethylpyrimidine: A similar compound with three methyl groups on the pyrimidine ring.

    N,N-Dimethylaminopyrimidine: A compound with a dimethylamino group on the pyrimidine ring.

Uniqueness

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide is unique due to its specific substitution pattern and the presence of both dimethylamino and pyrimidin-2-yloxy groups, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-9-12(10(2)18-13(17-9)20(3)4)19-11(21)8-22-14-15-6-5-7-16-14/h5-7H,8H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWXSYVRGGLQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.